13,14-Dihydro-15-keto PGF2α (PGFM) can originate from both enzymatic prostaglandin metabolism and nonenzymatic peroxidation of arachidonic acid. Unlike classical prostaglandins synthesized via cyclooxygenase (COX) enzymes, isoprostanes like PGFM are formed in vivo through free radical-catalyzed peroxidation of membrane-bound arachidonic acid. This process generates 64 potential isomers across four regioisomeric families (5-, 8-, 12-, and 15-series), differing from enzymatic prostaglandins in their cis-oriented side chains. The nonenzymatic pathway occurs independently of phospholipase A2 release, as esterified arachidonic acid in phospholipids directly undergoes peroxidation before being cleaved by phospholipases [5] [7].
Table 1: Nonenzymatic vs. Enzymatic Pathways of PGFM Generation
| Characteristic | Nonenzymatic Pathway | Enzymatic Pathway |
|---|---|---|
| Initiation | Free radical/ROS exposure | COX-1/COX-2 activation |
| Arachidonic Acid Source | Esterified in phospholipids | Free cytosolic pool |
| Stereochemistry | cis-side chains | trans-side chains |
| Isomer Diversity | 64 possible isomers | Single specific isomer |
| Biological Context | Oxidative stress/inflammation | Physiological signaling |
Enzymatic synthesis of PGFM begins with COX-mediated conversion of arachidonic acid to PGF2α, which is sequentially metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin Δ¹³-reductase to yield 13,14-dihydro-15-keto PGF2α. This pathway produces a single, stereospecific isomer. In contrast, nonenzymatic peroxidation generates multiple isoprostane isomers, including 8-iso-15-keto-13,14-dihydro-PGF2α, which cross-react in immunoassays but exhibit distinct biological activities. The enzymatic route dominates physiological contexts (e.g., parturition), while nonenzymatic formation escalates during oxidative stress [3] [5] [7].
15-PGDH is the rate-limiting enzyme in PGFM biosynthesis, catalyzing the oxidation of PGF2α’s 15-hydroxyl group to a ketone. This step inactivates PGF2α’s bioactivity and initiates the formation of the stable metabolite PGFM. Enzyme kinetics studies show 15-PGDH has a high affinity for PGF2α (Km ≈ 10⁻⁶ M), ensuring efficient conversion even at low substrate concentrations. The resulting 15-keto-PGF2α is rapidly reduced by prostaglandin Δ¹³-reductase to yield 13,14-dihydro-15-keto PGF2α, which has a prolonged plasma half-life compared to its precursor, making it a robust biomarker [3] [7].
Significant interspecies differences exist in PGF2α metabolism:
Table 2: Species-Specific PGFM Dynamics in Physiological Contexts
| Species | Stimulus/Context | Basal [PGFM] | Peak [PGFM] | Fold Change |
|---|---|---|---|---|
| Human | Endotoxin-induced inflammation | ~45 pmol/L | >180 pmol/L | >4-fold |
| Dog | Prepartum luteolysis | 380 pg/mL | 1,930 pg/mL | 5.1-fold |
| Pig | Endotoxin infusion | ~100 pg/mL* | >1,000 pg/mL* | >10-fold |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1